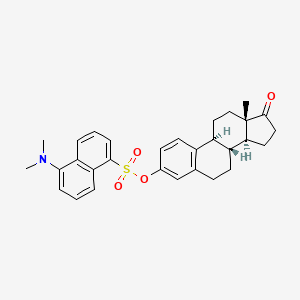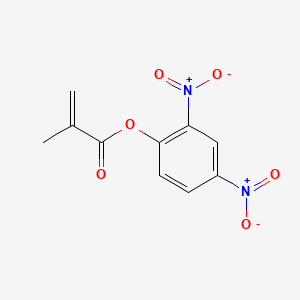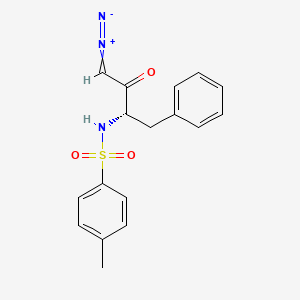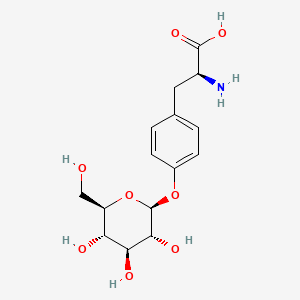
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid is an amino acid derivative that features a sulfanyl group attached to an indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and amino acids.
Formation of the Indole Ring: The indole ring is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reagent reacts with the indole ring.
Amino Acid Coupling: The final step involves coupling the indole derivative with an amino acid precursor under specific reaction conditions, such as the use of coupling agents like carbodiimides.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can undergo reduction reactions to form dihydroindole derivatives.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Various electrophiles or nucleophiles, such as alkyl halides or amines, are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroindole derivatives, and substituted amino acids.
科学研究应用
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
作用机制
The mechanism of action of (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar to (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid.
Cysteine: An amino acid with a sulfanyl group, sharing structural similarities with the compound.
Indole-3-acetic acid: A plant hormone with an indole ring, used in various biological studies.
Uniqueness
This compound is unique due to the combination of an indole ring and a sulfanyl group within the same molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
38327-45-6 |
|---|---|
分子式 |
C11H12N2O2S |
分子量 |
236.29 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2S/c12-8(11(14)15)5-7-6-3-1-2-4-9(6)13-10(7)16/h1-4,8,13,16H,5,12H2,(H,14,15)/t8-/m0/s1 |
InChI 键 |
UDCPMOBROGCQJP-QMMMGPOBSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)CC(C(=O)O)N |
手性 SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)CC(C(=O)O)N |
同义词 |
2-thioltryptophan |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



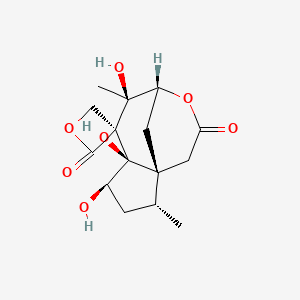

![2-[2-[[2-(Diaminomethylideneamino)phenyl]disulfanyl]phenyl]guanidine;sulfuric acid](/img/structure/B1220726.png)

